Plk1 Polo-Box Domain (PBD) Binding: Head-to-Head Comparison of 1-Sulfanyl vs. 1-Methylthio Analogs
In an ELISA-based PBD-binding inhibition assay, 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (BDBM60899, Compound 21) inhibited recombinant human Plk1 PBD with an IC₅₀ of 1.03 μM. By contrast, its direct 1-methylthio analog, 1-(methylthio)-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one (BDBM91532, Compound 143), showed no measurable inhibition at concentrations up to 50 μM (IC₅₀ > 50 μM), representing a >48-fold difference in potency [1] [2].
| Evidence Dimension | Plk1 PBD binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.03 μM (1.03E+3 nM) |
| Comparator Or Baseline | 1-(Methylthio)-4-propyl analog (BDBM91532, Compound 143): IC₅₀ > 50 μM (>5.00E+4 nM) |
| Quantified Difference | >48-fold greater potency for the 1-sulfanyl compound |
| Conditions | ELISA-based PBD-binding inhibition assay; recombinant human full-length HA-EGFP-tagged Plk1 PBD; biotinylated PBIP1 p-T78 peptide substrate; data curated from PubChem BioAssay and BindingDB, originally deposited by Sanford-Burnham Center for Chemical Genomics and the US Department of Health and Human Services [1] [2]. |
Why This Matters
This direct biochemical comparison demonstrates that the free sulfanyl (-SH) group at the 1-position is critical for Plk1 PBD engagement, and substitution with even a small methyl group (S-CH₃) abolishes activity, making the 1-sulfanyl compound the essential pharmacophore for Plk1 PBD-targeted screening or medicinal chemistry programs.
- [1] BindingDB Entry BDBM60899: 4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Target: Serine/threonine-protein kinase PLK1, Human). BindingDB, University of California San Diego (2025). View Source
- [2] BindingDB Entry BDBM91532: 1-(methylthio)-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Target: Serine/threonine-protein kinase PLK1, Human). BindingDB, University of California San Diego (2025). View Source
